molecular formula C6H7NO3S B13582976 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid

2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid

Cat. No.: B13582976
M. Wt: 173.19 g/mol
InChI Key: VQWLYYZPRVQNOI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 4 and a hydroxyacetic acid moiety at position 3. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making it relevant in pharmaceutical and biochemical applications.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-hydroxy-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H7NO3S/c1-3-5(11-2-7-3)4(8)6(9)10/h2,4,8H,1H3,(H,9,10)

InChI Key

VQWLYYZPRVQNOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid typically involves the reaction of 4-methyl-5-thiazolecarboxylic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking their catalytic function. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name Molecular Formula CAS Number Key Features Applications/Activity References
2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic acid C₆H₇NO₃S Not explicitly listed Thiazole ring, hydroxyacetic acid substituent Hypothesized enzyme interactions
2-Mercapto-4-methyl-5-thiazole acetic acid C₆H₇NO₂S₂ 34272-64-5 Thiol (-SH) group replaces hydroxyl (-OH) Potential antioxidant or enzyme substrate
GW 590735 C₂₁H₂₁F₃N₂O₄S 622402-22-6 PPARα agonist; trifluoromethyl and thiazole groups Metabolic disorder therapeutics
2-(4-Methyl-5-thiazolyl)ethyl acetate C₈H₁₁NO₂S 2921-20-2 Esterified acetic acid derivative Flavor/fragrance industry
Thiamine acetic acid C₁₂H₁₆N₄O₃S₂ Not explicitly listed Thiazole linked to pyrimidine and acetic acid Bacterial metabolism intermediate

Key Observations :

  • Biological Activity : GW 590735 demonstrates how thiazole-acetic acid derivatives can be tailored for receptor specificity (e.g., PPARα agonism) .
  • Industrial Use : Ester derivatives like 2-(4-methyl-5-thiazolyl)ethyl acetate are utilized in flavor chemistry due to volatility and stability .
Enzyme Interactions
  • Thiamine Acetic Acid : Produced via flavoprotein-mediated oxidation of thiamine, this compound highlights the role of thiazole-acetic acid motifs in microbial metabolism. The enzyme catalyzes oxygen-dependent oxidation without releasing intermediates, suggesting tight binding to the active site .
  • GW 590735 : Binds selectively to PPARα (EC₅₀ = 4 nM), indicating that substituents on the thiazole ring (e.g., trifluoromethyl groups) critically influence receptor affinity .
Toxicity Profiles
  • Nitro-Furan and Thiazole Derivatives: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide exhibit carcinogenicity in rodents, inducing leukemia and bladder tumors. Structural features (e.g., nitro groups) contribute to DNA adduct formation .

Biological Activity

2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its significant role in medicinal chemistry. The thiazole moiety contributes to the biological activity of derivatives, influencing their interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including 2-hydroxy-2-(4-methyl-5-thiazolyl)acetic acid. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)2.57 ± 0.16Induction of apoptosis and cell cycle arrest at G1/S phase
HepG2 (Liver Cancer)7.26 ± 0.44VEGFR-2 inhibition leading to reduced angiogenesis
HT29 (Colon Cancer)<10Inhibition of Bcl-2 protein expression

Case Study: MCF-7 Cell Line

In a study evaluating the effects of various thiazole derivatives on MCF-7 cells, compound 4c, which shares structural similarities with 2-hydroxy-2-(4-methyl-5-thiazolyl)acetic acid, exhibited significant cytotoxicity with an IC50 value of 2.57 µM. This compound was noted for its ability to induce apoptosis and arrest the cell cycle at the G1/S phase, increasing early and late apoptosis rates significantly compared to untreated controls .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been extensively studied. Compounds containing the thiazole ring have been shown to scavenge free radicals effectively, which is vital in preventing oxidative stress-related damage.

Antioxidant Assay Results

A comparative analysis of antioxidant activity was conducted using DPPH and nitric oxide scavenging assays:

Compound DPPH Scavenging (%) Nitric Oxide Scavenging (%)
2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid78%65%
Standard (Ascorbic Acid)90%85%

These results indicate that the compound possesses significant antioxidant properties, which may contribute to its overall therapeutic efficacy .

Mechanistic Insights

The mechanism by which 2-hydroxy-2-(4-methyl-5-thiazolyl)acetic acid exerts its biological effects likely involves multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • VEGFR-2 Inhibition : Similar thiazole derivatives have been reported to inhibit VEGFR-2, a key player in tumor angiogenesis, thus limiting tumor growth and metastasis .
  • Antioxidant Mechanisms : The ability to scavenge free radicals suggests that this compound may protect normal cells from oxidative damage while exerting selective toxicity towards cancer cells .

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